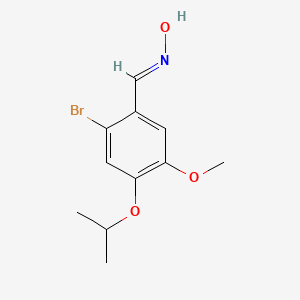
2-bromo-4-isopropoxy-5-methoxybenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-isopropoxy-5-methoxybenzaldehyde oxime, also known as BIMB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO) in the body. NO plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. BIMB has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
2-bromo-4-isopropoxy-5-methoxybenzaldehyde oxime exerts its pharmacological effects by inhibiting the enzyme nitric oxide synthase (NOS), which is responsible for the production of nitric oxide (NO) in the body. NO plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. However, excessive production of NO has been implicated in various pathological conditions, including cancer, inflammation, and neurodegenerative disorders. This compound inhibits the activity of NOS by binding to the enzyme's active site and preventing the conversion of L-arginine to NO.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) by activating the caspase cascade. It has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1. This compound has also been shown to have potential neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
2-bromo-4-isopropoxy-5-methoxybenzaldehyde oxime has several advantages for lab experiments. It is a potent and selective inhibitor of NOS, which makes it a valuable tool for studying the role of NO in various physiological and pathological processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, this compound has certain limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound also has a relatively short half-life in vivo, which can limit its therapeutic potential.
Future Directions
There are several future directions for research on 2-bromo-4-isopropoxy-5-methoxybenzaldehyde oxime. One area of interest is the development of more potent and selective NOS inhibitors that can be used in the treatment of various diseases. Another area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound in vivo. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and diabetes.
Synthesis Methods
The synthesis of 2-bromo-4-isopropoxy-5-methoxybenzaldehyde oxime involves the reaction of 2-bromo-4-isopropoxy-5-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The reaction proceeds under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Scientific Research Applications
2-bromo-4-isopropoxy-5-methoxybenzaldehyde oxime has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Inflammation is another area where this compound has been studied extensively. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the inflammatory response. This compound has also been studied for its potential neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(NE)-N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-7(2)16-11-5-9(12)8(6-13-14)4-10(11)15-3/h4-7,14H,1-3H3/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUBUDWFVMXHLL-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Br)C=NO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C(=C1)Br)/C=N/O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-bromophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5721034.png)
![4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5721035.png)
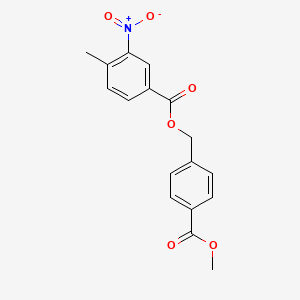
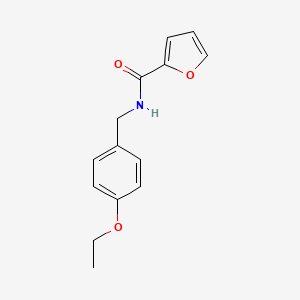
![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5721057.png)
![4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5721061.png)
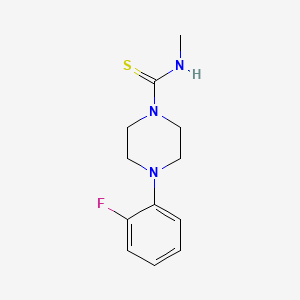
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5721088.png)
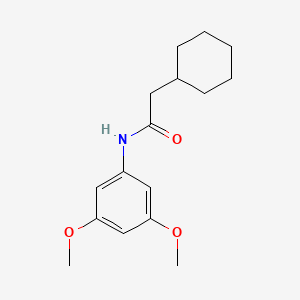


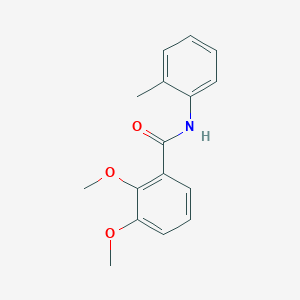
![3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5721120.png)